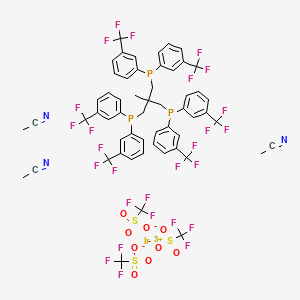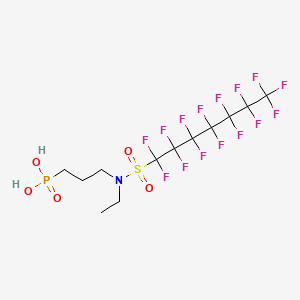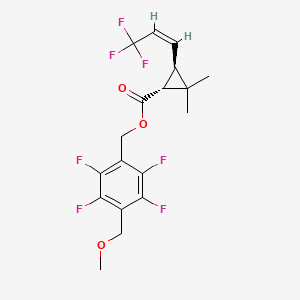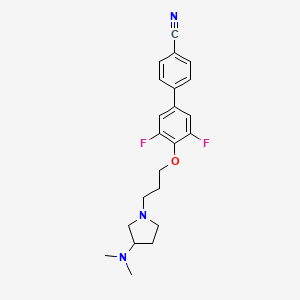
7V2TE8Xvv6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7V2TE8Xvv6 , also referred to as A-423579 , is a chemical substance with the molecular formula C22H25F2N3O . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its complex structure, which includes a biphenyl core substituted with a carbonitrile group and a difluorobiphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7V2TE8Xvv6 involves multiple steps, starting with the preparation of the biphenyl core. The key steps include:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a cyanide ion.
Addition of the Difluorobiphenyl Moiety: The difluorobiphenyl moiety is added through a series of electrophilic aromatic substitution reactions, where fluorine atoms are introduced to the aromatic ring.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
7V2TE8Xvv6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated biphenyl derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
7V2TE8Xvv6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7V2TE8Xvv6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
7V2TE8Xvv6: can be compared with other similar compounds, such as:
A-423579 Enantiomer: This is the enantiomer of , which has similar but distinct properties due to its chirality.
Difluorobiphenyl Derivatives: Compounds with similar difluorobiphenyl moieties can be compared based on their chemical reactivity and biological activities.
Carbonitrile-Substituted Biphenyls: These compounds share the carbonitrile group and can be compared in terms of their synthetic routes and applications.
This compound: is unique due to its specific combination of functional groups and its racemic nature, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
568590-38-5 |
|---|---|
Formule moléculaire |
C22H25F2N3O |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
4-[4-[3-[3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3 |
Clé InChI |
DJXFZKXYKKBTDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






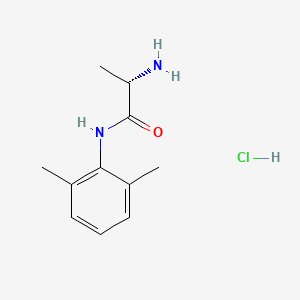

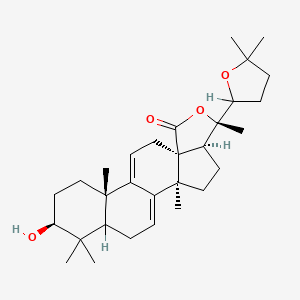
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
